2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]benzamide
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Overview
Description
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes dichloro, dimethylsulfamoyl, morpholinyl, and phenylethyl groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]benzamide typically involves multiple steps, starting from readily available precursors. The process generally includes:
Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzene ring.
Sulfamoylation: Attachment of the dimethylsulfamoyl group at the 5 position.
Amidation: Formation of the benzamide core by reacting with an appropriate amine.
Substitution: Introduction of the morpholinyl and phenylethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or reduction of the sulfonamide group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-5-sulfamoylbenzoic acid
- 2,4-dichloro-5-dimethylsulfamoyl-benzoic acid
Uniqueness
2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C21H25Cl2N3O4S |
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Molecular Weight |
486.4 g/mol |
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-(2-morpholin-4-yl-2-phenylethyl)benzamide |
InChI |
InChI=1S/C21H25Cl2N3O4S/c1-25(2)31(28,29)20-12-16(17(22)13-18(20)23)21(27)24-14-19(15-6-4-3-5-7-15)26-8-10-30-11-9-26/h3-7,12-13,19H,8-11,14H2,1-2H3,(H,24,27) |
InChI Key |
DXDRVZBLILFCFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC(C2=CC=CC=C2)N3CCOCC3)Cl)Cl |
Origin of Product |
United States |
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